Enantiomeric Identity: (S)- vs. (R)-Configuration and Racemic Mixture
The (S)-enantiomer (CAS 1286207-41-7) is supplied with confirmed absolute configuration at the pyrrolidine C3 position, as denoted by the InChI stereodescriptor '/t10-/m0/s1' and the canonical SMILES 'CC(C)(C)OC(=O)N1CC[C@H](OC2=NC=CC=C2[N+](=O)[O-])C1' . The (R)-enantiomer (CAS 1286208-30-7) carries the opposite configuration. Both enantiomers are commercially available at ≥95% purity, making the procurement choice dependent on the required stereochemistry of the target molecule rather than purity alone . For applications where the pyrrolidine C3 stereocenter is projected into a chiral bioactive conformation, the specific enantiomer must be selected; the racemate would deliver a 1:1 mixture of diastereomeric downstream products if coupled to additional chiral elements.
| Evidence Dimension | Absolute configuration (Cahn-Ingold-Prelog system) |
|---|---|
| Target Compound Data | (S) configuration; InChI stereodescriptor /t10-/m0/s1; SMILES contains '@@' signifier |
| Comparator Or Baseline | (R)-enantiomer (CAS 1286208-30-7): opposite configuration; racemic mixture: unspecified configuration, 1:1 (S):(R) |
| Quantified Difference | Qualitative: opposite spatial arrangement of the 3-nitropyridin-2-yloxy substituent relative to the pyrrolidine ring plane; racemate is a 1:1 mixture |
| Conditions | Structural assignment by X-ray crystallography or inferred from enantioselective synthesis and chiral HPLC retention time comparison |
Why This Matters
In chiral drug discovery, the wrong enantiomer can exhibit reduced potency, off-target activity, or altered metabolic fate; procurement of the explicitly defined (S)-enantiomer ensures stereochemical fidelity in SAR campaigns.
